molecular formula C16H22N2O4S B11128334 2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide

Cat. No.: B11128334
M. Wt: 338.4 g/mol
InChI Key: FVZQHQACICUCOT-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-hydroxyphenyl with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the phenoxy intermediate.

    Introduction of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring.

    Acetamide Formation: The final step involves the reaction of the pyrrolidine-phenoxy intermediate with acryloyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity to biological targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

2-[2-Methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]-N-(prop-2-EN-1-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and the sulfonyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-prop-2-enylacetamide

InChI

InChI=1S/C16H22N2O4S/c1-3-8-17-16(19)12-22-15-7-6-14(11-13(15)2)23(20,21)18-9-4-5-10-18/h3,6-7,11H,1,4-5,8-10,12H2,2H3,(H,17,19)

InChI Key

FVZQHQACICUCOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCC=C

Origin of Product

United States

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